2-Fluoro-1-isopropyl-4-nitrobenzene
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Overview
Description
Synthesis Analysis
The synthesis of fluoro-nitrobenzene derivatives can be achieved through various methods. For instance, "1-Fluoro-2,5-dimethoxy-4-nitrobenzene" was synthesized with a high yield of 90% by reacting commercial 2-fluoro-1,4-dimethoxybenzene with nitric acid . This suggests that similar methods could potentially be applied to synthesize "2-Fluoro-1-isopropyl-4-nitrobenzene" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of fluoro-nitrobenzene derivatives is typically confirmed using techniques such as X-ray crystallography, NMR, and FT-IR . These techniques provide detailed information about the arrangement of atoms within the molecule and the electronic environment of specific functional groups, which is crucial for understanding the chemical behavior of these compounds.
Chemical Reactions Analysis
Fluoro-nitrobenzene derivatives are reactive and can participate in various chemical reactions. For example, "1-fluoro-2-nitro-4-trimethylammoniobenzene iodide" reacts with amino acids to form stable derivatives, which are useful for protein structural studies . Similarly, "2-Fluoro-5-nitrobenzonitrile" reacts with amines and amino acids, indicating that the fluoro-nitrobenzene core is a versatile moiety for forming new chemical bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluoro-nitrobenzene derivatives are influenced by their functional groups. For instance, the introduction of a trimethylammonio group in "1-fluoro-2-nitro-4-trimethylammoniobenzene iodide" imparts hydrophilic properties to the molecule, which can affect its solubility and reactivity . The presence of electron-withdrawing groups like nitro and cyano can also affect the chemical shifts and coupling constants observed in NMR spectroscopy, as seen in the analysis of "1,2-Difluorobenzene" .
Scientific Research Applications
1. Chemical Synthesis and Characterization
2-Fluoro-1-isopropyl-4-nitrobenzene is primarily involved in chemical synthesis and structural characterization. A related compound, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, was synthesized with a high yield and its structure was confirmed through various characterization techniques such as X-ray crystallography, NMR, EI-MS, and FT-IR (Sweeney, McArdle, & Aldabbagh, 2018).
2. Electron Attachment and Dissociative Properties
The compound and its derivatives exhibit unique electron attachment and dissociative properties. Studies have explored the temporary anion states and dissociative electron attachment to derivatives of nitrobenzene, including fluoronitrobenzene isomers. Such studies are crucial for understanding the electronic properties and reactivity of these compounds (Asfandiarov et al., 2007).
3. Catalysis and Coupling Reactions
2-Fluoro-1-isopropyl-4-nitrobenzene is also used in catalysis and coupling reactions. For example, the amination of 2-fluoronitrobenzene was effectively catalyzed using Pd(0) at specific conditions, and the effectiveness of the catalysis was found to be ligand-dependent. Such reactions are significant for the synthesis of complex organic compounds (Kim & Yu, 2003).
4. Thermodynamic Studies
Thermodynamic studies on the compound's derivatives provide insights into their stability and reactivity. The standard molar enthalpies of formation for various isomers of fluoronitrobenzene were determined using experimental techniques and computational approaches, highlighting their thermodynamic stability and providing data crucial for chemical engineering and material science applications (Ribeiro da Silva et al., 2010).
5. Advanced Material Fabrication
2-Fluoro-1-isopropyl-4-nitrobenzene derivatives are used in the fabrication of advanced materials. For instance, covalent organic frameworks (COFs) have been synthesized using these derivatives, showcasing their potential in material science, especially for applications like adsorption and extraction in environmental sampling (Deng et al., 2020).
Safety And Hazards
The safety data sheet for a similar compound, 1-Bromo-2-nitrobenzene, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid breathing dust, avoid prolonged or repeated contact with skin, wash thoroughly after handling, and use only in well-ventilated areas .
properties
IUPAC Name |
2-fluoro-4-nitro-1-propan-2-ylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-6(2)8-4-3-7(11(12)13)5-9(8)10/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKNILQFRBZDJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)[N+](=O)[O-])F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470376 |
Source
|
Record name | 2-Fluoro-1-isopropyl-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10470376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-1-isopropyl-4-nitrobenzene | |
CAS RN |
1369836-94-1 |
Source
|
Record name | 2-Fluoro-1-isopropyl-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10470376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-4-nitro-1-(propan-2-yl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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